molecular formula C18H26N4O3 B2804848 1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-46-3

1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2804848
CAS No.: 899751-46-3
M. Wt: 346.431
InChI Key: CRPGCOFGFFDANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves several steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the purine moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and properties. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as 1,3-dimethylxanthine and 1,3,7-trimethylxanthine. These compounds share some structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

4,7,8-trimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-5-6-7-8-9-10-11-21-16(23)14-15(20(4)18(21)24)19-17-22(14)12(2)13(3)25-17/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPGCOFGFFDANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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